molecular formula C12H9N3O B15328761 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine

Cat. No.: B15328761
M. Wt: 211.22 g/mol
InChI Key: WTYLTNUZNFTRNC-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine is a heterocyclic compound that features both a pyridine ring and a benzoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with 2-aminobenzoic acid derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound is utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)benzo[d]oxazol-4-amine
  • 2-(Pyridin-4-yl)benzo[d]oxazol-4-amine
  • 2-(Pyridin-3-yl)benzo[d]oxazol-5-amine

Uniqueness

2-(Pyridin-3-yl)benzo[d]oxazol-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the benzoxazole ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-benzoxazol-4-amine

InChI

InChI=1S/C12H9N3O/c13-9-4-1-5-10-11(9)15-12(16-10)8-3-2-6-14-7-8/h1-7H,13H2

InChI Key

WTYLTNUZNFTRNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

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